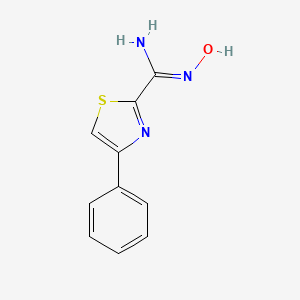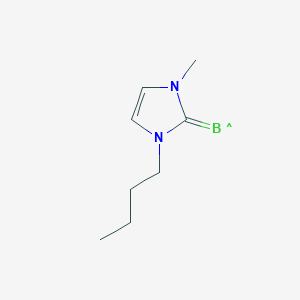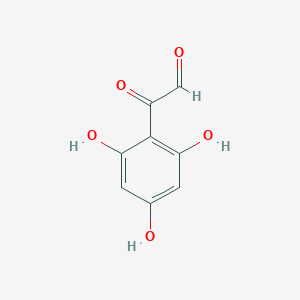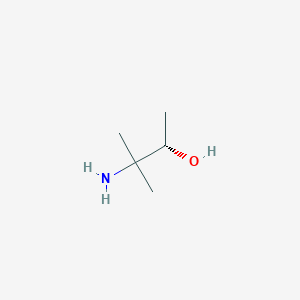![molecular formula C6H8N2O B12969168 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol](/img/structure/B12969168.png)
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol is a heterocyclic compound with a fused ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol can be achieved through several methods. One common approach involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . Another method includes the nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles to synthesize the corresponding 3-nitro derivatives .
Industrial Production Methods
the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: Substitution reactions, such as nitration, can be carried out using a mixture of sulfuric and nitric acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation over Raney nickel is a typical method for reduction.
Substitution: Nitration is performed using sulfuric and nitric acids.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Dechlorinated derivatives.
Substitution: Nitro derivatives such as 2-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol has several scientific research applications:
Chemistry: Used in the synthesis of various derivatives for studying structure-activity relationships.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored as a potential inhibitor for specific protein targets, such as WDR5 WIN-site inhibitors.
Industry: Utilized in the development of ionic liquids for applications in fuel cells and batteries.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for the WDR5 WIN-site, a chromatin-regulatory scaffold protein overexpressed in various cancers . The compound binds to the WIN site within WDR5, disrupting its function and potentially leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Shares a similar fused ring structure and is used in ionic liquid research.
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Used as an intermediate in the synthesis of various derivatives.
Uniqueness
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol is unique due to its specific hydroxyl group at the 3-position, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol |
InChI |
InChI=1S/C6H8N2O/c9-6-4-7-5-2-1-3-8(5)6/h4,9H,1-3H2 |
InChI Key |
ICXSFMAKVZBRBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=C(N2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazol-6-yl)methanol](/img/structure/B12969087.png)
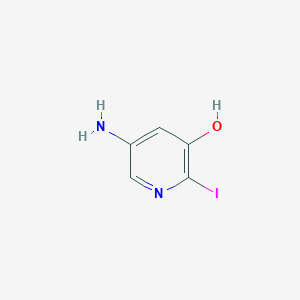
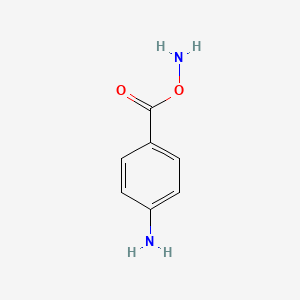
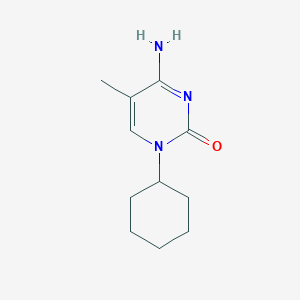
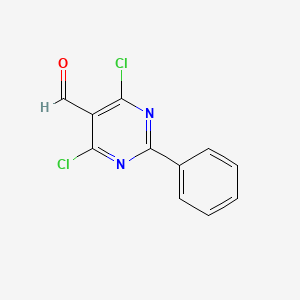
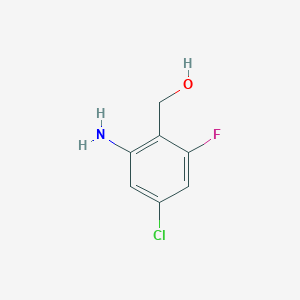
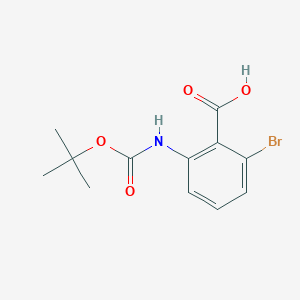
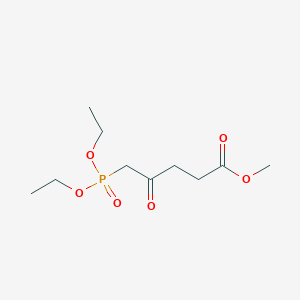
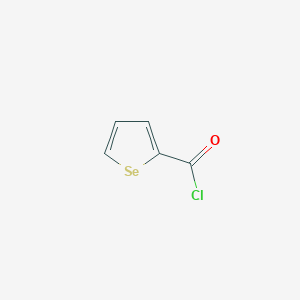
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B12969151.png)
